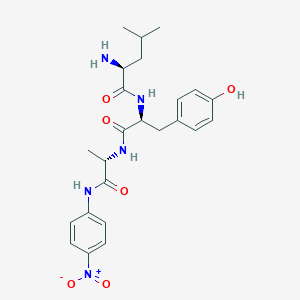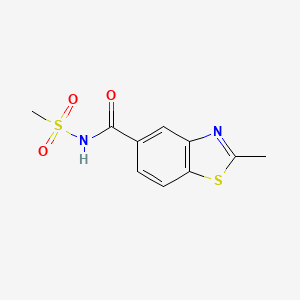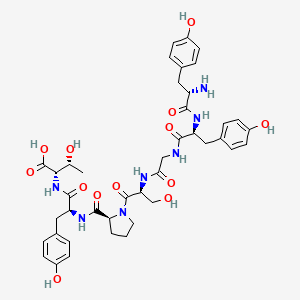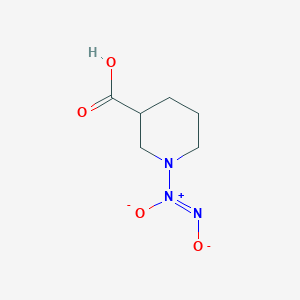
(Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium is a complex organic compound with a unique structure that includes a piperidine ring, carboxyl group, and oxido-oxidoiminoazanium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium typically involves multiple steps, starting with the preparation of the piperidine ring. This can be achieved through the hydrogenation of pyridine or by using other cyclization methods. The carboxyl group is introduced via carboxylation reactions, often using carbon dioxide under high pressure. The oxido-oxidoiminoazanium moiety is then added through a series of oxidation and nitration reactions, which require specific reagents and conditions to ensure the correct configuration and stability of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced catalysts and automated systems can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxido-oxidoiminoazanium moiety to other functional groups.
Substitution: The piperidine ring and carboxyl group can participate in substitution reactions, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxides, while substitution reactions can produce a range of derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
(Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it suitable for use in various industrial processes, including catalysis and materials science.
Wirkmechanismus
The mechanism of action of (Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives and oxido-oxidoiminoazanium analogs. Examples include:
- (Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium analogs with different substituents on the piperidine ring.
- Piperidine derivatives with varying functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting properties. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H10N3O4- |
|---|---|
Molekulargewicht |
188.16 g/mol |
IUPAC-Name |
(Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium |
InChI |
InChI=1S/C6H11N3O4/c10-6(11)5-2-1-3-8(4-5)9(13)7-12/h5,12H,1-4H2,(H,10,11)/p-1/b9-7- |
InChI-Schlüssel |
SKRPIVPXYYUWNW-CLFYSBASSA-M |
Isomerische SMILES |
C1CC(CN(C1)/[N+](=N/[O-])/[O-])C(=O)O |
Kanonische SMILES |
C1CC(CN(C1)[N+](=N[O-])[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14222612.png)
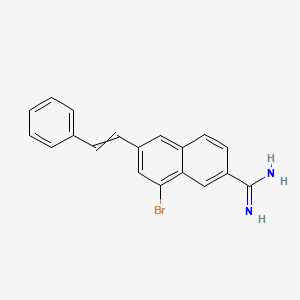
![1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol](/img/structure/B14222621.png)

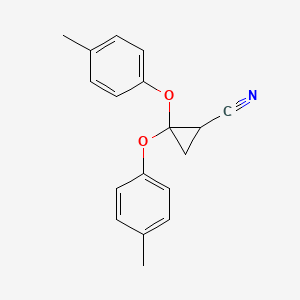
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)
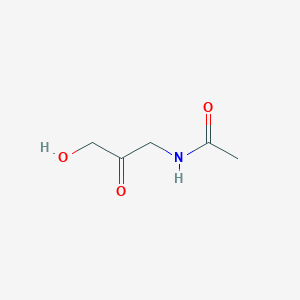
![1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14222658.png)
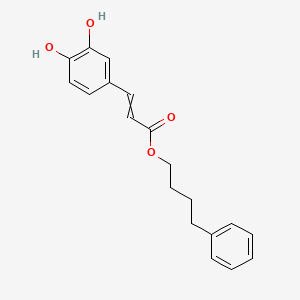
![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14222667.png)
